2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Agents Synthesis : Pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid as a starting material, have shown significant antibacterial and antifungal activities. These compounds, including variations of the pyrimidinone core, demonstrate the versatility of this chemical framework in generating potential antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Antimicrobial Derivatives : Derivatives of pyrimidinones fused with a thiophene moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showcasing the multifaceted therapeutic potential of these chemical structures (Amr et al., 2007).
Radioligand Imaging
- Selective Radioligands for PET Imaging : The development of selective ligands for imaging translocator proteins with PET, using fluorine-18 labeled compounds, highlights the application of pyrimidineacetamides in advanced diagnostic imaging techniques. This demonstrates the utility of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Anticancer Activity
- Cytotoxic Activity Against Cancer Cells : Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents. Some of these derivatives showed appreciable cancer cell growth inhibition, underscoring the importance of the pyrimidine scaffold in medicinal chemistry (Al-Sanea et al., 2020).
Heterocyclic Derivatives for Therapeutic Applications
- HIV-1 Protease Inhibitors : Pyrimidine bases have been incorporated into HIV-1 protease inhibitors as novel P2 ligands, enhancing activity against drug-resistant HIV-1 variants. This application showcases the potential of pyrimidine derivatives in addressing challenges in antiviral therapy, particularly in enhancing the efficacy against resistant strains of HIV-1 (Zhu et al., 2019).
Mechanism of Action
Target of action
The compound contains a pyridine ring, which is a common structural motif in many biologically active compounds. Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific biological target. For example, if the compound interacts with an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical pathways
Without specific information about the compound’s biological target, it’s difficult to predict the exact biochemical pathways it might affect. Pyridine derivatives are involved in a wide range of biological processes .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-7-2-3-9-17(15)25-19(28)14-26-18-10-6-12-24-20(18)21(29)27(22(26)30)13-16-8-4-5-11-23-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZPTFHGDWNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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